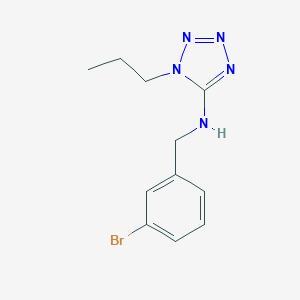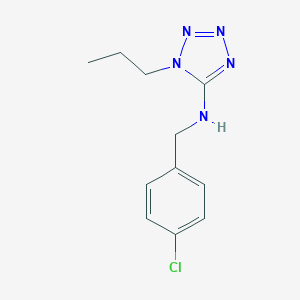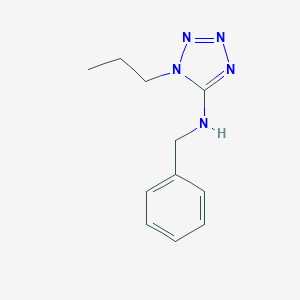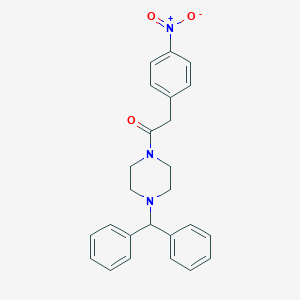
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzhydryl group, a piperazine ring, and a nitrophenylacetyl moiety. Its distinct structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzhydryl piperazine core. One common method involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting benzhydryl piperazine is then acylated with 4-nitrophenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzhydryl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histone proteins, leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can be compared to other benzhydryl piperazine derivatives, such as:
- 1-Benzhydryl-4-({4-chlorophenyl}acetyl)piperazine
- 1-Benzhydryl-4-({4-methylphenyl}acetyl)piperazine
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique nitrophenylacetyl group in this compound imparts distinct chemical and biological properties, such as enhanced electron-withdrawing effects and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H25N3O3/c29-24(19-20-11-13-23(14-12-20)28(30)31)26-15-17-27(18-16-26)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2 |
InChI Key |
MYECYKCCFRWTFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
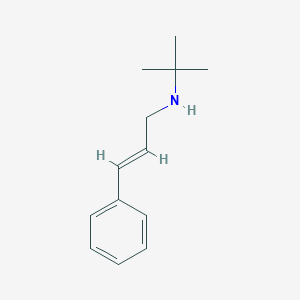
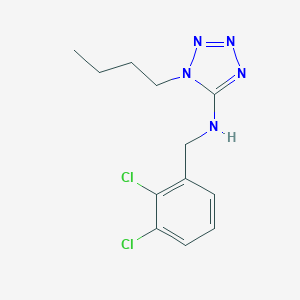
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
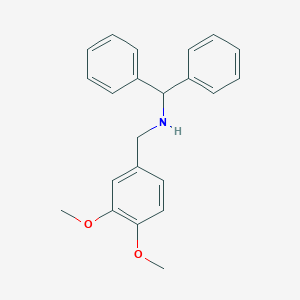
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259384.png)
